molecular formula C12H15FO2 B8703758 Ethyl 3-(4'-fluoro-3'-methylphenyl)propionate

Ethyl 3-(4'-fluoro-3'-methylphenyl)propionate

Cat. No. B8703758
M. Wt: 210.24 g/mol
InChI Key: UDAKKEWIEUVGQB-UHFFFAOYSA-N
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Patent
US05708033

Procedure details

A mixture of (E)-ethyl 3-(4-fluoro-2-methylphenyl)acrylate (32.9 g, 0.16 mol) and platinum oxide hydrate (0.5 g, EM Scientific) in 95% ethanol (125 ml) was placed on a Parr apparatus. After the appropriate amount of hydrogen was taken up, the catalyst was filtered and the filtrate was concentrated in vacuo to give 33.7 g of ethyl 3-(4-fluoro-3-methylphenyl)propionate. A 1.0 g sample was purified by chromatography on silica gel with hexanes:dichloromethane as eluent to give 0.92 g of ethyl 3-(4-fluoro-3-methylphenyl) propionate as a colourless oil: NMR (CDCl3); δ6.78-7.26 (m, 3H, Ar), 4.13 (q, 2H, CH2), 2.90 (t, 2H, CH2), 2.54 (t, 2H, CH2), 2.31 (s, 3H, CH3), 1.24 (t, 3H CH3).
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:4](C)[CH:3]=1.[H][H].[CH2:18](O)C>O.[Pt]=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][C:7]=1[CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
32.9 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)/C=C/C(=O)OCC)C
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
O.[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CCC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 33.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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